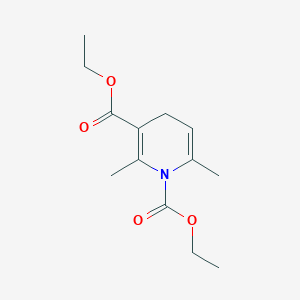
Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with diethyl oxalate under acidic or basic conditions. The reaction can be catalyzed by various Lewis acids or bases to enhance the yield and selectivity of the product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridine ring can also interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the ester groups, making it less reactive in certain chemical reactions.
Diethyl 2,4,6-trimethylpyridine-1,3(4H)-dicarboxylate: Contains an additional methyl group, which can influence its steric and electronic properties.
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
Properties
CAS No. |
62618-46-6 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)11-8-7-9(3)14(10(11)4)13(16)18-6-2/h7H,5-6,8H2,1-4H3 |
InChI Key |
CQRRKIMOQWYXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=CC1)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14520251.png)


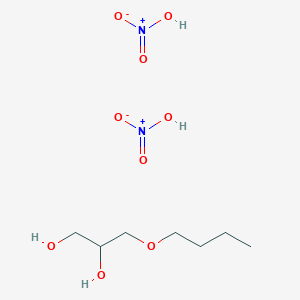
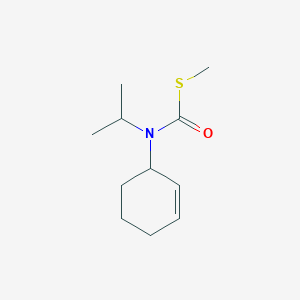

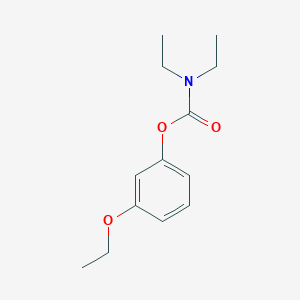
![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14520321.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)
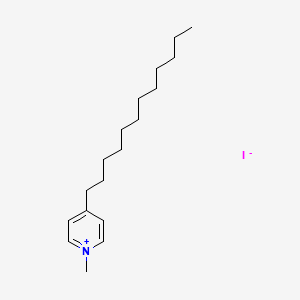
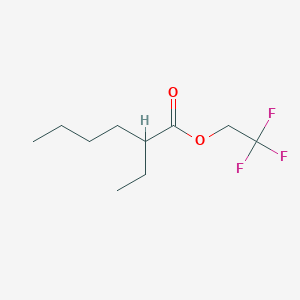
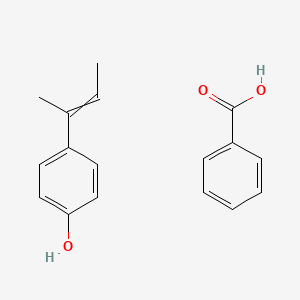
![(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene](/img/structure/B14520341.png)
